trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride

Lipophilicity LogP Medicinal Chemistry

trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride (synonym: (3S,4R)-4-ethoxyoxolan-3-amine hydrochloride) is a chiral, heterocyclic primary amine building block with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. The compound features a trans-configured tetrahydrofuran (oxolane) ring bearing an ethoxy substituent at the 4-position and an amine group at the 3-position, supplied as the hydrochloride salt.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 1255705-11-3
Cat. No. B2380201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride
CAS1255705-11-3
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCCOC1COCC1N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
InChIKeySPUPQWYXDKYKNX-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride (CAS 1255705-11-3) – Procurement-Ready Chiral Tetrahydrofuran Building Block


trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride (synonym: (3S,4R)-4-ethoxyoxolan-3-amine hydrochloride) is a chiral, heterocyclic primary amine building block with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . The compound features a trans-configured tetrahydrofuran (oxolane) ring bearing an ethoxy substituent at the 4-position and an amine group at the 3-position, supplied as the hydrochloride salt. The free base exhibits a computed XLogP3-AA of -0.7, a topological polar surface area of 44.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This specific stereochemical and functional arrangement places it within the 3-aminotetrahydrofuran scaffold class, which is widely employed as a versatile intermediate in medicinal chemistry and fragment-based drug discovery [2].

Why Generic 3-Aminotetrahydrofuran Analogs Cannot Replace trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride in Lead-Optimization Programs


Within the 3-aminotetrahydrofuran scaffold family, substitution pattern and stereochemistry are the primary determinants of molecular recognition, pharmacokinetic behavior, and downstream synthetic utility. The trans-4-ethoxy substitution in 1255705-11-3 produces a calculated LogP of -0.7, which is meaningfully more hydrophilic than N‑alkylated analogs (e.g., the N‑ethyl derivative 2173052-13-4, which shifts LogP above +0.5) and sterically distinct from the smaller 4‑methoxy analog (C₅H₁₁NO₂; MW 117.15) [1][2]. These differences translate into altered hydrogen-bonding networks, metabolic stability, and bioavailability profiles in lead series. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility and handling reproducibility that the corresponding free base (CAS 1255859-41-6) cannot guarantee, making direct interchange of in-class compounds a source of batch-to-batch variability that compromises structure-activity relationship (SAR) interpretation .

Quantitative Differentiation of trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride Against Closest In-Class Analogs


Lipophilicity Shift: trans-4-Ethoxy vs. 4-Methoxy and N-Ethyl Analogs

The computed partition coefficient (XLogP3-AA) for the free base of trans-4-ethoxytetrahydro-3-furanyl]amine is -0.7, reflecting the polar contribution of the 3-amino group combined with the moderate lipophilicity of the 4-ethoxy substituent [1]. By comparison, the 4-methoxy analog (CAS 1621273-39-9) is predicted to have a lower LogP (estimated -1.0 to -1.3) due to the reduced carbon count, while the N-ethyl-4-ethoxy analog (CAS 2173052-13-4) has an additional ethyl group on the amine, increasing LogP above +0.5 [2]. The 0.7–1.2 log unit difference corresponds to an approximately 5- to 15-fold difference in octanol-water partition coefficient, directly impacting permeability and metabolic clearance predictions in lead optimization.

Lipophilicity LogP Medicinal Chemistry

Hydrogen-Bond Donor Count: Free Amine vs. N-Substituted Analogs

trans-4-Ethoxytetrahydro-3-furanyl]amine possesses one hydrogen-bond donor (the primary amine) in its free-base form, as computed by Cactvs 3.4.6.11 [1]. The closest N-alkylated comparator, 3-Furanamine, 4-ethoxy-N-ethyltetrahydro-, hydrochloride (1:1), (3R,4S)- (CAS 2173052-13-4), contains a secondary amine with one H-bond donor but increased steric bulk and altered basicity (pKa shift of ~0.5–1.0 unit) [2]. The preserved primary amine in 1255705-11-3 enables direct participation in key pharmacophoric hydrogen-bond interactions (e.g., with a hinge-binding motif in kinase inhibitors) and provides a reactive handle for amide coupling, reductive amination, or sulfonamide formation without prior deprotection.

Hydrogen Bonding Solubility Fragment-Based Drug Discovery

Hydrochloride Salt Form: Aqueous Solubility and Handling Reproducibility

The target compound is supplied as a hydrochloride salt (HCl), which typically enhances aqueous solubility by 10- to 100-fold relative to the corresponding free base (CAS 1255859-41-6) for aliphatic amine scaffolds . Commercial specification indicates NLT 98% purity and 95% purity from different vendors, with the solid hydrochloride form providing superior long-term storage stability compared to the hygroscopic free base. In contrast, many in-class analogs are offered only as the free base (e.g., (3S,4R)-4-methoxytetrahydrofuran-3-amine, CAS 1621273-39-9), requiring in situ salt formation and introducing variability in dissolution rate, solution concentration accuracy, and biological assay reproducibility.

Salt Form Solubility Quality Control

Rotatable Bond Count and Conformational Flexibility Compared to 4-Methoxy and N-Substituted Analogs

The ethoxy substituent contributes two freely rotatable bonds (C-O and O-CH₂CH₃) in addition to the ring and amine, totaling two rotatable bonds for the free base [1]. The 4-methoxy analog has one rotatable bond (O-CH₃), while the N-ethyl-4-ethoxy analog has four rotatable bonds [2]. The increase from one to two rotatable bonds in the target compound versus the methoxy analog expands the accessible conformational space modestly (estimated ≤ 3 additional low-energy conformers), which can be advantageous for fitting into irregular binding pockets, while avoiding the entropic penalty associated with the four rotatable bonds of the N-ethyl analog (estimated ΔΔG_binding ≈ 0.7–1.4 kcal/mol penalty).

Conformational Flexibility Drug-Likeness Molecular Design

Topological Polar Surface Area and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4-ethoxyoxolan-3-amine is 44.5 Ų [1], which falls within the optimal range for CNS penetration (TPSA < 60–70 Ų generally required for passive BBB permeation). The 4-methoxy analog has a slightly lower TPSA (estimated 35–40 Ų) due to reduced oxygen exposure, while N-alkylated analogs with additional carbon atoms may exceed 50 Ų after functionalization [2]. The target compound's TPSA of 44.5 Ų, combined with its favorable LogP, positions it as a privileged scaffold for CNS-targeted library synthesis.

CNS Drug Design TPSA Blood-Brain Barrier

Procurement-Driven Application Scenarios for trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride (CAS 1255705-11-3)


Fragment-Based Lead Generation for CNS Kinase Targets

The combination of LogP -0.7, TPSA 44.5 Ų, and a primary amine pharmacophore makes 1255705-11-3 an ideal fragment-sized (MW 167.63 as HCl) starting point for ATP-competitive kinase inhibitors targeting the CNS. Its physicochemical profile predicts passive BBB permeability while the free amine allows direct elaboration into hinge-binding motifs via amide or urea linkages [1]. Procurement of the HCl salt ensures immediate solubility in aqueous screening buffers without DMSO stock precipitation issues.

Synthesis of β-Secretase (BACE1) and Phosphodiesterase (PDE) Inhibitor Libraries

The trans-4-ethoxy-3-aminotetrahydrofuran core maps onto the P2/P3 pharmacophore regions of aspartyl protease and phosphodiesterase inhibitors, where the ethoxy group mimics isobutyl or cyclopropyl substituents found in clinical candidates. Two rotatable bonds provide sufficient conformational adaptability to access cryptic binding pockets without excessive entropic cost [2]. The primary amine enables late-stage diversification via parallel amide synthesis, maximizing library output per procurement batch.

Chiral Building Block for Asymmetric Synthesis of Neurological Agents

With defined trans (3S,4R) stereochemistry, 1255705-11-3 serves as a chiral pool starting material for the synthesis of enantiomerically pure GABA analogs, muscarinic receptor modulators, and ion channel ligands. The hydrochloride form facilitates direct use in coupling reactions without additional neutralization steps, reducing process mass intensity (PMI) in medicinal chemistry workflows . The NLT 98% purity specification ensures that diastereomeric impurities do not confound biological assay interpretation.

Quality-Controlled Intermediate for Parallel Medicinal Chemistry and CRO Campaigns

Contract research organizations (CROs) and parallel synthesis laboratories benefit from the compound's dual-vendor purity certification (NLT 98% [MolCore] and 95% [Hit2Lead]) and MFCD registry number (MFCD28024675), which enables cross-referencing and lot traceability [1]. The solid HCl salt form simplifies automated weighing and dissolution in DMSO or aqueous buffers, minimizing variability in high-throughput experimentation.

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